molecular formula C26H23N5O5 B2705449 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1296346-62-7

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2705449
M. Wt: 485.5
InChI Key:
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Description

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H23N5O5 and its molecular weight is 485.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Investigation

  • H1-Antihistaminic Agents: This compound's derivatives, such as 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, have been synthesized and investigated for H1-antihistaminic activity. These compounds demonstrated significant protection in guinea pigs from histamine-induced bronchospasm, indicating potential as new H1-antihistamines (Alagarsamy, Solomon, & Murugan, 2007).

Chemical Transformations and Derivatives

  • Synthesis of Derivatives: The compound's derivatives, including various triazoloquinazolinones, have been synthesized through different chemical transformations. These processes are crucial in exploring the compound's versatility in forming heterocyclic derivatives, which are essential in medicinal chemistry (Al-Salahi et al., 2014).

Antitumor Activity

  • In Vitro Antitumor Activity: Novel 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the compound , have shown significant in vitro antitumor activity. This indicates the potential of such compounds in cancer therapy, particularly in broad-spectrum antitumor applications (Al-Suwaidan et al., 2016).

Positive Inotropic Activity

  • Cardiac Function Enhancement: Derivatives like N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide have been synthesized and evaluated for positive inotropic activity. They demonstrated favorable activity in enhancing cardiac function, suggesting potential for heart-related therapies (Zhang et al., 2008).

Antimicrobial Activity

  • Antimicrobial Agents: N-(Phenyl, Benzyl, Hetaryl)-2-([1,2,4]Triazolo[1,5-c]Quinazolin-2-ylthio)Acetamides, derived from similar structures, were evaluated for antimicrobial activity. They showed promise against various bacterial strains, indicating the compound's potential use as an antimicrobial agent (Antypenko et al., 2017).

properties

IUPAC Name

2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O5/c1-35-19-12-18(13-20(14-19)36-2)27-23(32)16-30-26(34)31-22-11-7-6-10-21(22)24(33)29(25(31)28-30)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRGGGGUSKUZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

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